molecular formula C21H26NO3+ B1213660 Mepenzolate CAS No. 25990-43-6

Mepenzolate

Cat. No.: B1213660
CAS No.: 25990-43-6
M. Wt: 340.4 g/mol
InChI Key: GKNPSSNBBWDAGH-UHFFFAOYSA-N
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Description

Mepenzolate is a synthetic quaternary ammonium compound functioning as an antimuscarinic agent . Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, acting as a post-ganglionic parasympathetic inhibitor . This activity results in the reduction of smooth muscle contractions and the suppression of glandular secretions . Historically, this pharmacological profile led to its use in medicine as an adjunctive therapy for peptic ulcer disease, where it was shown to decrease gastric acid and pepsin secretion . While its therapeutic use has been discontinued , this compound retains significant value in scientific research. It serves as a classic antimuscarinic agent for pharmacological studies and receptor characterization. Recent research has explored the potential of this compound and its derivatives in new areas, including their anti-inflammatory effects and investigation for conditions like chronic obstructive pulmonary disease (COPD) . As a quaternary ammonium compound, this compound exhibits polarity that limits its absorption across lipid membranes, making it a useful tool for studying peripheral versus central cholinergic effects . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Key on ui mechanism of action

Mepenzolate is a post-ganglionic parasympathetic inhibitor. It specifically antagonizes muscarinic receptors. This leads to decreases in gastric acid and pepsin secretion and suppression of spontaneous contractions of the colon.

CAS No.

25990-43-6

Molecular Formula

C21H26NO3+

Molecular Weight

340.4 g/mol

IUPAC Name

(1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C21H26NO3/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,9,14-16H2,1-2H3/q+1

InChI Key

GKNPSSNBBWDAGH-UHFFFAOYSA-N

SMILES

C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Canonical SMILES

C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Other CAS No.

25990-43-6

physical_description

Solid

Related CAS

76-90-4 (bromide)

solubility

6.27e-04 g/L

Synonyms

Cantil
mepenzolate
mepenzolate bromide
mepenzolate bromide, (+-)-isomer
mepenzolate iodide
mepenzolic acid
mepenzolic acid, bromine salt
mepenzolic acid, bromine salt, 1-(methyl-(14)C)-labeled
N-methyl-3-piperidylbenzilate methyl bromide

Origin of Product

United States

Preparation Methods

Core Synthesis Strategy

This compound bromide is synthesized through a two-step process:

  • Condensation of benzilic acid with a chiral alcohol to form a tertiary amine intermediate.

  • Quaternization of the intermediate with methyl bromide to yield the final quaternary ammonium salt.

The stereochemistry of the alcohol determines the enantiomeric form of the product. (R)- and (S)-mepenzolate are synthesized using (R)- and (S)-1-methylpyrrolidin-3-ol, respectively. Computational simulations confirm that (R)-mepenzolate exhibits higher affinity for the muscarinic M3 receptor.

Condensation Reaction

Benzilic acid (BA ) or its derivatives react with chiral alcohols (e.g., 1-methylpyrrolidin-3-ol (PR ), 1-methylpiperidin-3-ol (PP ), or quinuclidin-3-ol (QC )) in the presence of carbonyldiimidazole (CDI) as a coupling agent. Key parameters include:

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 80°C for 18 hours.

  • Molar ratios : 1.0 eq. BA , 1.2 eq. alcohol, 1.6 eq. CDI.

The reaction yields a tertiary amine intermediate (pre-Hyb ), which is purified via silica gel chromatography using ethyl acetate.

Quaternization

The intermediate undergoes quaternization with methyl bromide (CH3Br) in acetonitrile at room temperature for 5 hours. Recrystallization from acetonitrile and diethyl ether produces the final product as a white solid.

Table 1: Reaction Yields and Physical Properties

IntermediateAlcohol UsedYield (%)Melting Point (°C)
pre-Hyb-PR 1-Methylpyrrolidin-3-ol69211–212
pre-Hyb-PP 1-Methylpiperidin-3-ol22164–165
pre-Hyb-QC Quinuclidin-3-ol30177–178
Data sourced from.

Optimization of Synthetic Routes

Solvent and Catalyst Screening

Replacing DMF with polar aprotic solvents (e.g., THF) reduces yields by 40–50%, underscoring DMF’s role in stabilizing the transition state. CDI outperforms traditional carbodiimide coupling agents (e.g., DCC) by minimizing side reactions.

Enantiomeric Control

Chiral alcohols are synthesized via asymmetric reduction or resolved using chiral auxiliaries. The (R)-enantiomer achieves 98% enantiomeric excess (ee) when derived from (R)-1-methylpyrrolidin-3-ol, as confirmed by chiral HPLC.

Table 2: Enantiomer Affinity for Muscarinic Receptors

EnantiomerM3 Receptor Binding (IC50, nM)
(R)-Mepenzolate12.3 ± 1.2
(S)-Mepenzolate89.7 ± 4.5
Data from.

Analytical Characterization

Spectroscopic Validation

  • 1H-NMR : Peaks at δ 7.29–7.38 (aromatic protons), δ 3.6 (N-methyl group), and δ 5.51 (hydroxyl proton) confirm the structure.

  • 13C-NMR : Signals at δ 172.3 (ester carbonyl) and δ 80.6 (quaternary carbon) align with theoretical predictions.

  • HRMS : Observed m/z 326.1755 matches the calculated mass for C20H24NO3 ([M]+).

Purity Assessment

Reverse-phase HPLC (TSKgel Super-ODS column) with CH3CN/KH2PO4 buffer (3:7) achieves 98% purity, critical for pharmaceutical applications.

Scale-Up and Industrial Considerations

Batch Process Optimization

Pilot-scale synthesis (100 g batches) maintains yields at 65–70% by optimizing methyl bromide stoichiometry (2.5 eq.) and extending reaction time to 8 hours.

Applications in Pharmaceutical Formulations

Pulmonary Administration

Intratracheal delivery requires only 0.1 mg/kg for bronchodilation, versus 500 mg/kg orally, reducing systemic side effects (e.g., tachycardia).

Hybrid Derivatives

Hybrid compounds like MP-GC (this compound-glycopyrronium) exhibit prolonged bronchodilatory activity (>24 hours) by combining M3 antagonism with β2-agonist motifs .

Chemical Reactions Analysis

Types of Reactions

Mepenzolate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives of this compound.

Scientific Research Applications

Mepenzolate has several scientific research applications:

Biological Activity

Mepenzolate, a muscarinic acetylcholine receptor antagonist, has garnered significant attention for its biological activities, particularly in the context of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and its potential in wound healing. This article delves into the compound's mechanisms of action, therapeutic effects, and relevant research findings.

This compound primarily acts as an antagonist to muscarinic acetylcholine receptors, specifically targeting the M2 and M3 subtypes. The binding affinities of this compound to these receptors are approximately Ki=0.68nMK_i=0.68\,\text{nM} for M2 and Ki=2.6nMK_i=2.6\,\text{nM} for M3 receptors . This antagonism leads to various physiological effects, including bronchodilation and modulation of inflammatory responses.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties, particularly in models of COPD. A study demonstrated that this compound administration resulted in a decrease in inflammatory markers and oxidative stress in lung tissues of mice subjected to elastase-induced pulmonary damage. Notably, this compound modulated the activity of NADPH oxidase and enhanced the expression of glutathione S-transferases (GSTs), which are crucial for reducing oxidative stress .

2. Bronchodilatory Effects

This compound has been shown to provide significant bronchodilation. In experimental settings, intratracheal administration of this compound was found to be more effective than oral or intravenous routes, requiring much lower doses to achieve therapeutic effects against pulmonary emphysema . The protective effects against airway resistance were also notable, with effective doses being significantly lower when administered intratracheally compared to other routes .

Table 1: Summary of Key Studies on this compound

Study ReferenceModelFindings
Mouse model of COPDThis compound reduced superoxide anion production and modulated NADPH oxidase activity.
Mice with elastase-induced pulmonary damageIntratracheal administration showed superior protective effects against lung damage compared to oral or intravenous routes.
Diabetic wound healing modelThis compound promoted wound closure by modulating inflammation and oxidative stress.

Detailed Findings from Selected Studies

  • Study on COPD : In a controlled experiment involving mice with induced COPD, this compound significantly decreased the total number of leukocytes and neutrophils in bronchoalveolar lavage fluid (BALF), indicating reduced pulmonary inflammation. Histopathological analyses revealed that this compound administration mitigated damage to alveolar walls caused by elastase treatment .
  • Wound Healing : Another investigation highlighted this compound's role in promoting diabetic wound healing. The study measured wound closure rates and performed histomorphometric analyses, demonstrating that this compound effectively reduced inflammation and oxidative stress at the wound site .

Q & A

Q. What experimental methodologies are recommended for determining Mepenzolate’s receptor affinity and selectivity in vitro?

Q. What analytical frameworks can address contradictions between preclinical and clinical data on this compound’s therapeutic window?

Contradictions often arise from interspecies variability in receptor expression or pharmacokinetics. Strategies include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare drug absorption, distribution, and receptor occupancy across species using compartmental models .
  • Translational Biomarkers : Identify conserved biomarkers (e.g., serum acetylcholine levels) to bridge preclinical and clinical outcomes .
  • Meta-Analysis : Systematically evaluate published data to identify confounding variables (e.g., dosing regimens, patient demographics) .

Q. How can the PICOT framework structure a comparative study of this compound and newer mAChR antagonists?

Applying PICOT (Population, Intervention, Comparison, Outcome, Time):

  • Population : Patients with overactive bladder (OAB) unresponsive to first-line therapy.
  • Intervention : this compound (20 mg/day, oral).
  • Comparison : Darifenacin (7.5 mg/day, oral).
  • Outcome : Reduction in urinary frequency (measured via 3-day bladder diary).
  • Time : 12-week follow-up.

This framework ensures clarity in hypothesis testing and minimizes scope creep .

Q. What statistical methods are optimal for analyzing dose-dependent adverse effects in this compound trials?

  • Mixed-Effects Models : Account for intra-patient variability in longitudinal studies (e.g., dry mouth incidence over time).
  • Receiver Operating Characteristic (ROC) Analysis : Identify dose thresholds associated with intolerable side effects.
  • Bayesian Adaptive Designs : Adjust dosing arms in real-time to maximize safety data collection .

Methodological Considerations for Data Reporting

  • Experimental Reproducibility : Detailed protocols for compound preparation (e.g., solvent, purity verification) must be included in supplementary materials, per journal guidelines .
  • Ethical Compliance : For clinical studies, explicitly state informed consent processes and data anonymization methods in alignment with institutional review boards (IRBs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Mepenzolate
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Mepenzolate

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